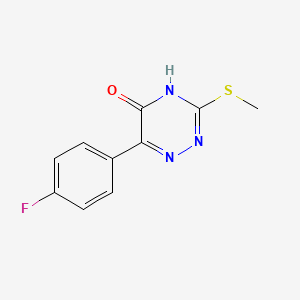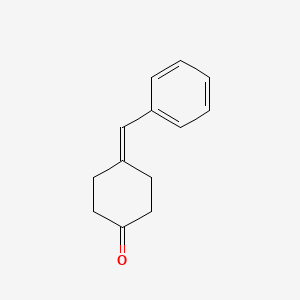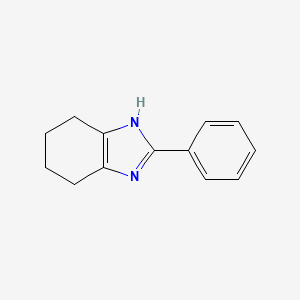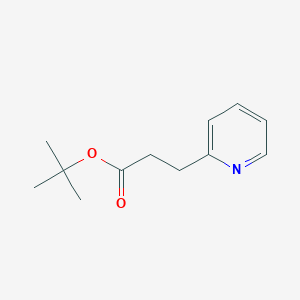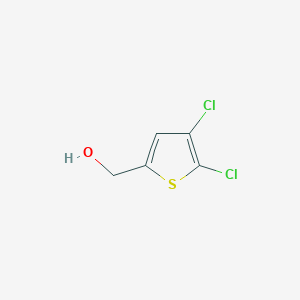
(5-chloro-1H-indol-2-yl)(piperazino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-1H-indol-2-yl)(piperazino)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a piperazine moiety, which is commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)(piperazino)methanone typically involves the reaction of 5-chloroindole with piperazine in the presence of a suitable coupling agent. One common method is to use carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperazinylcarbonyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1H-indol-2-yl)(piperazino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of 5-chloro-2-(piperazin-1-ylcarbonyl)-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chloro-1H-indol-2-yl)(piperazino)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-chloro-1H-indol-2-yl)(piperazino)methanone involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist at certain receptor sites, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(piperazin-1-ylcarbonyl)phenol
- 5-chloro-2-(piperazin-1-ylcarbonyl)-1H-pyrazole
Uniqueness
(5-chloro-1H-indol-2-yl)(piperazino)methanone is unique due to its specific indole structure combined with the piperazine moiety. This combination imparts distinct biological activities and pharmacological properties that may not be present in other similar compounds .
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
(5-chloro-1H-indol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H14ClN3O/c14-10-1-2-11-9(7-10)8-12(16-11)13(18)17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6H2 |
InChI Key |
RNGVSSIIHLHHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

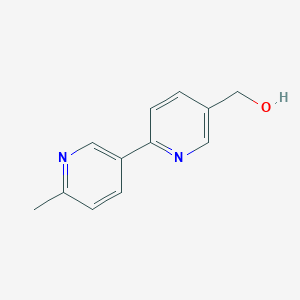
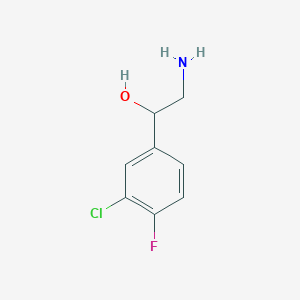
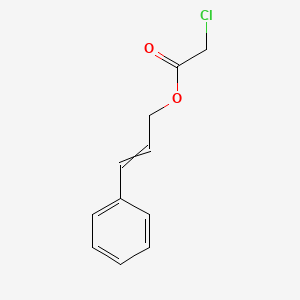
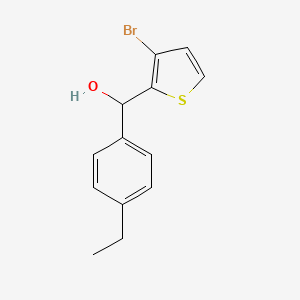

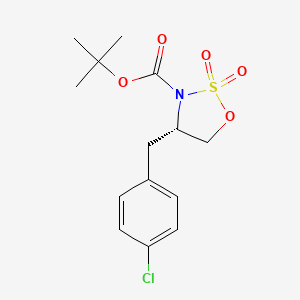
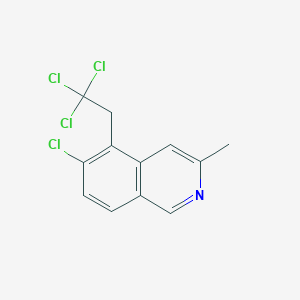
![2-Chlorothieno[3,2-b]thiophene](/img/structure/B8689315.png)
